
2,3-Difluoro-1-(hexyloxy)-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-1-(hexyloxy)-4-iodobenzene is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure. This compound is characterized by the presence of two fluorine atoms, a hexyloxy group, and an iodine atom attached to a benzene ring. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-1-(hexyloxy)-4-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Etherification: The hexyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable alkyl halide (e.g., hexyl bromide) reacts with a phenol derivative in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-1-(hexyloxy)-4-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2,3-Difluoro-1-(hexyloxy)-4-azidobenzene, while a Suzuki-Miyaura coupling reaction could produce a biaryl compound.
Scientific Research Applications
2,3-Difluoro-1-(hexyloxy)-4-iodobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, aiding in the study of their mechanisms of action.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 2,3-Difluoro-1-(hexyloxy)-4-iodobenzene exerts its effects depends on the specific application. In organic synthesis, the compound acts as a versatile intermediate, participating in various reactions to form more complex structures. In biological systems, the fluorine atoms can enhance the metabolic stability and bioavailability of the compound, while the hexyloxy group can modulate its lipophilicity and membrane permeability.
Comparison with Similar Compounds
2,3-Difluoro-1-(hexyloxy)-4-iodobenzene can be compared with other similar compounds, such as:
2,3-Difluoro-1-(hexyloxy)-4-nitrobenzene: This compound has a nitro group instead of an iodine atom, which significantly alters its reactivity and applications.
2,3-Difluoro-1-(hexyloxy)-4-methylbenzene:
2,3-Difluoro-1-(hexyloxy)-4-bromobenzene: The bromine atom provides different reactivity compared to iodine, affecting the types of reactions the compound can undergo.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and makes it valuable for a wide range of applications.
Properties
Molecular Formula |
C12H15F2IO |
|---|---|
Molecular Weight |
340.15 g/mol |
IUPAC Name |
2,3-difluoro-1-hexoxy-4-iodobenzene |
InChI |
InChI=1S/C12H15F2IO/c1-2-3-4-5-8-16-10-7-6-9(15)11(13)12(10)14/h6-7H,2-5,8H2,1H3 |
InChI Key |
VWBPANGXDKAMRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C(=C(C=C1)I)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


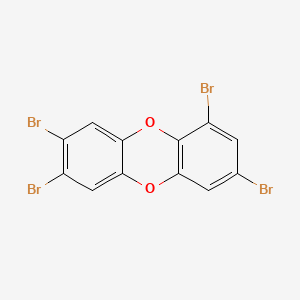
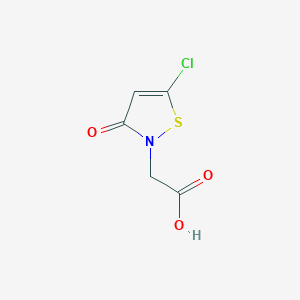
![N-[(-)-Jasmonoyl]-(L)-leucine](/img/structure/B13444746.png)
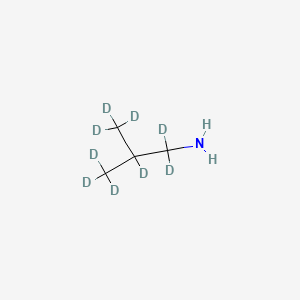
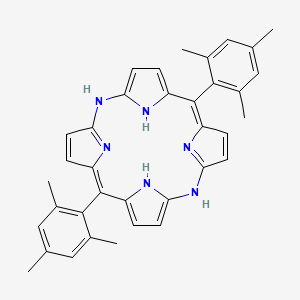
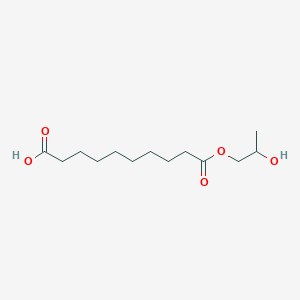

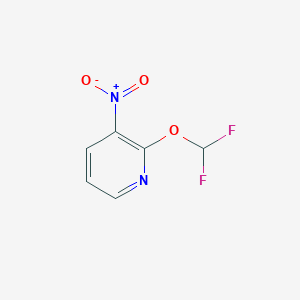
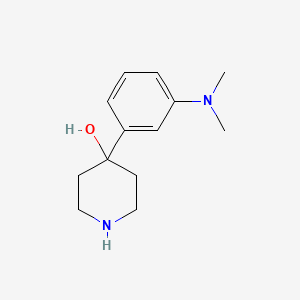
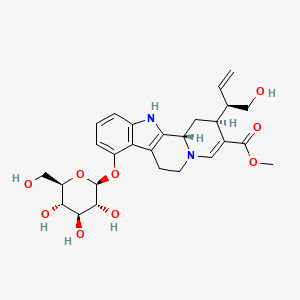
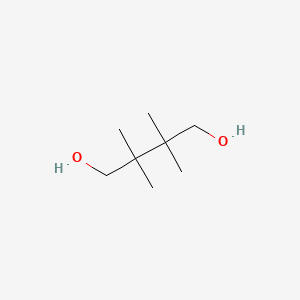
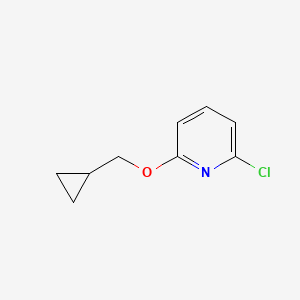
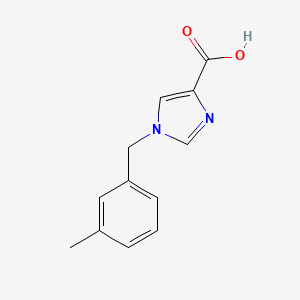
![alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13444816.png)
